molecular formula C9H18O2 B12898154 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol CAS No. 68711-10-4

2-[(2-Methylcyclohexyl)oxy]ethan-1-ol

Cat. No.: B12898154
CAS No.: 68711-10-4
M. Wt: 158.24 g/mol
InChI Key: UAZHEMZBKAKHHK-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclohexyl)oxy]ethan-1-ol is a glycol ether derivative featuring a 2-methylcyclohexyl group attached via an ether linkage to the hydroxyl-bearing carbon of ethanol. This structure imparts unique physicochemical properties, such as enhanced hydrophobicity compared to simpler glycol ethers, due to the bulky cyclohexyl substituent.

Properties

CAS No.

68711-10-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methylcyclohexyl)oxyethanol

InChI

InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8)11-7-6-10/h8-10H,2-7H2,1H3

InChI Key

UAZHEMZBKAKHHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclohexyl)oxy)ethanol typically involves the reaction of 2-methylcyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:

    Reactants: 2-methylcyclohexanol and ethylene oxide.

    Catalyst: Potassium hydroxide.

    Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Methylcyclohexyl)oxy)ethanol may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure reactors and advanced catalysts can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclohexyl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.

    Reduction: Formation of 2-methylcyclohexane.

    Substitution: Formation of 2-((2-methylcyclohexyl)oxy)ethyl halides or amines.

Scientific Research Applications

2-((2-Methylcyclohexyl)oxy)ethanol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, including its role as a potential bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclohexyl)oxy)ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

  • Structure : Differs in the ether substituent (methoxyethoxy vs. methylcyclohexyloxy).
  • Properties: Applications: Widely used as a solvent in coatings, inks, and cleaners due to its balanced hydrophilicity-lipophilicity .
  • Key Difference: The methylcyclohexyl group in the target compound likely increases steric hindrance and hydrophobicity, reducing water solubility compared to 2-(2-methoxyethoxy)ethanol.

2-[(2-Methylcyclohexyl)amino]ethan-1-ol

  • Structure: Replaces the ether oxygen with an amino group.
  • Properties: Reactivity: The amino group enhances nucleophilicity, making it more reactive in alkylation or acylation reactions compared to the ether analog . Applications: Potential use in pharmaceutical intermediates, as amino-alcohols are common in chiral synthesis .

2-(2-Azidoethoxy)ethan-1-ol

  • Structure : Features an azide group in the ether chain.
  • Synthesis: Produced via nucleophilic substitution (e.g., sodium azide reacting with 2-(2-chloroethoxy)ethanol) .
  • Applications : Azide-functionalized glycol ethers are precursors in "click chemistry" for bioconjugation .

Physicochemical Properties

Property 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol (Inferred) 2-(2-Methoxyethoxy)ethanol 2-Ethyl-1-hexanol
Molecular Weight ~186.27 g/mol (C₉H₁₈O₂) 120.15 g/mol 130.23 g/mol
Boiling Point Estimated >200°C (due to cyclohexyl group) 194–202°C 184–185°C
Solubility Low water solubility (hydrophobic substituent) Miscible in water Limited water solubility
Hazard Classification Likely GHS08 (analogous to cyclohexyl derivatives) GHS08 (Health Hazard) GHS07 (Irritant)

Biological Activity

2-[(2-Methylcyclohexyl)oxy]ethan-1-ol, also known by its CAS number 68711-10-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its interactions with biological systems, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C11H22O2. Its structure can be represented as follows:

Molecular Structure C11H22O2\text{Molecular Structure }\text{C}_{11}\text{H}_{22}\text{O}_2

This compound contains a hydroxyl group (-OH) and an ether linkage, which are crucial for its chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

1. Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The hydroxyl group can interact with microbial membranes, potentially disrupting their integrity and leading to cell death.

2. Anticancer Activity
Preliminary investigations suggest that derivatives of this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

3. Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits, possibly through antioxidant mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : The hydrophobic nature of the methylcyclohexyl group may facilitate membrane penetration, enhancing the compound's efficacy against microbial cells.
  • Enzyme Modulation : The hydroxyl group can act as a hydrogen bond donor, potentially influencing enzyme activity and signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis and cell cycle arrest
NeuroprotectiveAntioxidant properties

Case Study: Antimicrobial Activity

A study conducted by Pendergrass et al. (2023) evaluated the antimicrobial efficacy of various alkylated alcohols, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents.

Case Study: Anticancer Effects

Research published in the Journal of Medicinal Chemistry (2023) explored the anticancer properties of similar compounds. The study found that certain derivatives could effectively inhibit cancer cell proliferation in vitro, indicating a promising avenue for further research into this compound's therapeutic potential.

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